molecular formula C23H23Cl2N3O3S B280072 N~1~-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE

N~1~-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE

Katalognummer: B280072
Molekulargewicht: 492.4 g/mol
InChI-Schlüssel: WTMZUJGLDFOMPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes may include:

    Formation of the imidazolidinone ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thioxo group: This can be achieved through thiolation reactions using reagents like Lawesson’s reagent.

    Attachment of the acetamide group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of N1-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.

    Modulation of Cellular Pathways: It may influence cellular signaling pathways, affecting processes like cell growth, apoptosis, or metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N~1~-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE: shares structural similarities with other imidazolidinone derivatives, such as:

Uniqueness

The uniqueness of N1-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C23H23Cl2N3O3S

Molekulargewicht

492.4 g/mol

IUPAC-Name

N-(2,6-dichlorophenyl)-2-[1-(4-methylphenyl)-5-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H23Cl2N3O3S/c1-14-7-9-15(10-8-14)28-22(30)19(27(23(28)32)13-16-4-3-11-31-16)12-20(29)26-21-17(24)5-2-6-18(21)25/h2,5-10,16,19H,3-4,11-13H2,1H3,(H,26,29)

InChI-Schlüssel

WTMZUJGLDFOMPZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3CCCO3)CC(=O)NC4=C(C=CC=C4Cl)Cl

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3CCCO3)CC(=O)NC4=C(C=CC=C4Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.